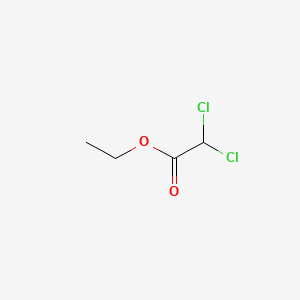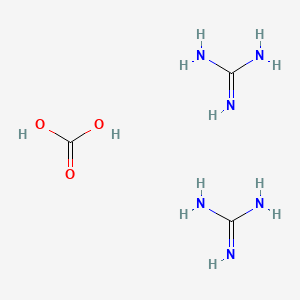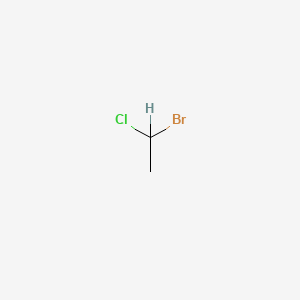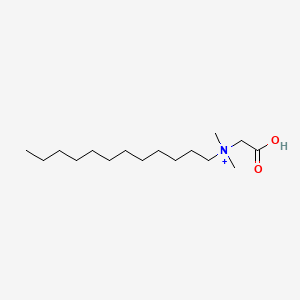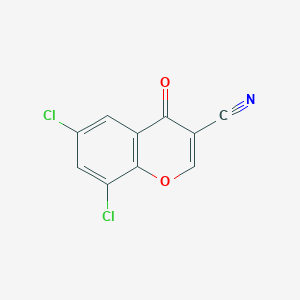
6,8-Dichloro-3-cyanochromone
Übersicht
Beschreibung
6,8-Dichloro-3-cyanochromone, also known as 6,8-Dichloro-4-oxo-4H-chromene-3-carbonitrile, is a white crystalline solid . It has a molecular formula of C10H3Cl2NO2 and a molecular weight of 240.05 .
Molecular Structure Analysis
The molecular structure of 6,8-Dichloro-3-cyanochromone consists of a chromone backbone with two chlorine atoms and a cyano group . The exact positions of these substituents are as indicated by the name of the compound: the chlorine atoms are on the 6th and 8th carbon atoms of the chromone ring, and the cyano group is attached to the 3rd carbon .Physical And Chemical Properties Analysis
6,8-Dichloro-3-cyanochromone is a white crystalline solid . It has a melting point range of 172-180°C . The compound should be stored at a temperature of 0-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
6,8-Dichloro-3-cyanochromone serves as a valuable scaffold in the synthesis of chromone derivatives, which are of significant interest due to their biological and pharmacological properties. For instance, a study describes an efficient synthetic strategy for 2,3,6,8-tetrasubstituted chromone derivatives using palladium-mediated reactions, highlighting the compound's versatility as a synthetic intermediate (Dahlén et al., 2006). This methodology allows for the introduction of various substituents, demonstrating the chromone scaffold's potential in drug discovery and as peptide mimetics.
Material Science and Photophysical Properties
In material science, the modification of chloranilate ligands by substituting a chloro group with a cyano group has shown to dramatically alter the electronic properties of anilate-based ligands. This substitution leads to unprecedented luminescence properties, opening new avenues for the development of molecular materials with emissive properties (Atzori et al., 2015). Such findings underscore the potential of 6,8-Dichloro-3-cyanochromone and its derivatives in creating novel luminescent materials.
Chemical Reactions and Mechanistic Studies
Research has also focused on the chemical reactivity and mechanistic pathways involving 6,8-Dichloro-3-cyanochromone derivatives. For example, studies have investigated the synthesis of functionalized spirobenzofuranones via multi-component reactions (MCR) involving 3-cyanochromones, revealing unexpected reaction pathways and providing insight into the regioselectivity of these reactions (Zarganes-Tzitzikas et al., 2011). Such research highlights the compound's role in advancing understanding of complex organic reactions and developing new synthetic methodologies.
Safety And Hazards
6,8-Dichloro-3-cyanochromone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
6,8-dichloro-4-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2NO2/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERQUFAYRCSXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352909 | |
| Record name | 6,8-Dichloro-3-cyanochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-3-cyanochromone | |
CAS RN |
72798-32-4 | |
| Record name | 6,8-Dichloro-3-cyanochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-Dichloro-3-cyanochromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



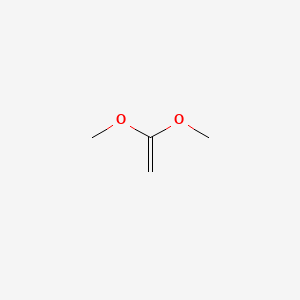
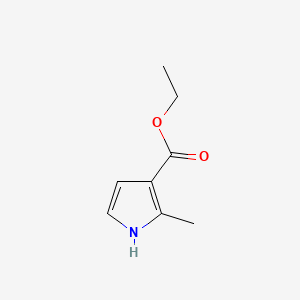
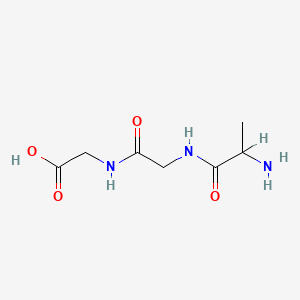
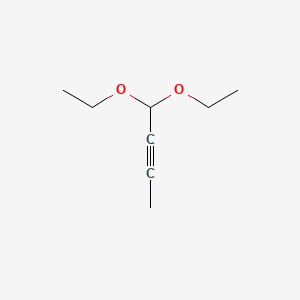

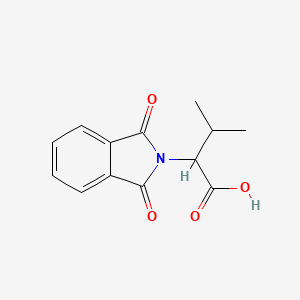
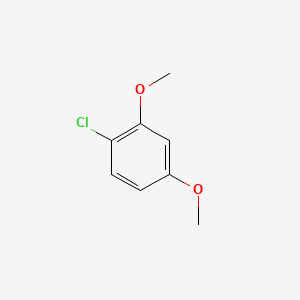
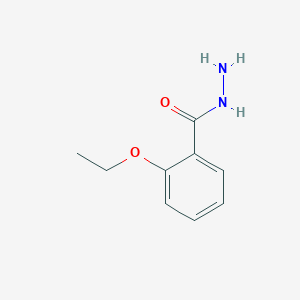
![[1,1'-Biphenyl]-2-carbonitrile](/img/structure/B1580647.png)
